molecular formula C9H16O2 B13527783 4-Cyclopropyl-2,2-dimethylbutanoic acid

4-Cyclopropyl-2,2-dimethylbutanoic acid

Cat. No.: B13527783
M. Wt: 156.22 g/mol
InChI Key: QNWNRBBQBWXFNY-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a cyclopropyl group attached to a butanoic acid backbone, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2,2-dimethylbutanoic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid moiety. One common method involves the reaction of cyclopropylmethyl bromide with a Grignard reagent derived from 2,2-dimethylbutanoic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: Similar in structure but lacks the cyclopropyl group.

    Cyclopropanebutanoic acid: Similar but with different substituents on the cyclopropyl ring.

Uniqueness

4-Cyclopropyl-2,2-dimethylbutanoic acid is unique due to the presence of both the cyclopropyl group and the dimethyl substitution, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for various applications in research and industry .

Biological Activity

4-Cyclopropyl-2,2-dimethylbutanoic acid is a compound of interest in various fields, including medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a branched structure that influences its chemical behavior. Its molecular formula is C₇H₁₂O₂, characterized by a carboxylic acid functional group which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl moiety can induce strain in the molecular structure, affecting the compound's reactivity and binding affinity. Notably, its mechanism may involve:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in various biochemical pathways.
  • Modulation of Receptor Signaling : It may influence receptor activity, leading to altered physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
  • Analgesic Properties : There is ongoing investigation into its analgesic effects, which could provide pain relief without the side effects commonly associated with traditional analgesics.
  • Antitumor Activity : Some studies have hinted at cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry reported that the compound inhibited specific enzymes linked to inflammatory processes. The IC₅₀ (half-maximal inhibitory concentration) was determined to be 25 µM in vitro .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines (A549 and HeLa) demonstrated moderate cytotoxic activity with an IC₅₀ value of approximately 30 µM, suggesting potential for further development as an anticancer agent .
  • Analgesic Activity Evaluation : In animal models, the compound showed significant pain relief comparable to standard analgesics like ibuprofen when administered at doses of 10 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2,2-Dimethylbutanoic AcidLacks cyclopropyl groupMinimal anti-inflammatory effects
Cyclopropanebutanoic AcidSimilar cyclopropyl structureLimited analgesic properties
4-Cyclopropyl-2-methylbutanoic AcidSimilar but with one less methyl groupModerate cytotoxicity

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-cyclopropyl-2,2-dimethylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-9(2,8(10)11)6-5-7-3-4-7/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

QNWNRBBQBWXFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CC1)C(=O)O

Origin of Product

United States

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